2-Methoxypropyl chloroformate

Description

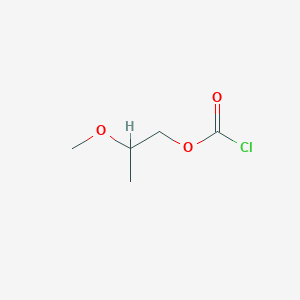

Structure

3D Structure

Properties

Molecular Formula |

C5H9ClO3 |

|---|---|

Molecular Weight |

152.57 g/mol |

IUPAC Name |

2-methoxypropyl carbonochloridate |

InChI |

InChI=1S/C5H9ClO3/c1-4(8-2)3-9-5(6)7/h4H,3H2,1-2H3 |

InChI Key |

DCFPQKOQJMEVQR-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC(=O)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 2 Methoxypropyl Chloroformate

Direct Phosgenation of Corresponding Alcohols

The most conventional method for the preparation of chloroformates is the direct reaction of the corresponding alcohol with phosgene (B1210022) (COCl₂). This process involves the nucleophilic attack of the hydroxyl group of 2-methoxypropanol on the carbonyl carbon of phosgene, leading to the formation of 2-Methoxypropyl chloroformate and hydrogen chloride (HCl) as a byproduct.

The reaction is highly exothermic and requires careful control of reaction parameters to ensure high yield and selectivity, minimizing the formation of byproducts such as the corresponding carbonate, which can arise from the reaction of the chloroformate product with another molecule of the alcohol.

Optimization of Reaction Conditions for Yield and Selectivity

The successful synthesis of 2-Methoxypropyl chloroformate via direct phosgenation hinges on the meticulous optimization of several key reaction conditions. These parameters are crucial for maximizing the yield of the desired chloroformate while suppressing the formation of undesirable byproducts.

Temperature: Low temperatures are generally favored for the reaction of alcohols with phosgene to minimize the formation of carbonate byproducts. For the synthesis of chloroformates from low molecular weight alcohols, temperatures are typically maintained at or below 0-10°C.

Stoichiometry: A molar excess of phosgene is often employed to ensure the complete conversion of the alcohol and to reduce the likelihood of the chloroformate reacting with unreacted alcohol to form a carbonate. The molar ratio of phosgene to alcohol can range from 1.1:1 to 2:1, and in some cases, even higher excesses are used. google.com

Solvent: The reaction can be carried out in the presence of an inert organic solvent, such as toluene (B28343) or benzene, to help dissipate the heat of the reaction and to keep the excess phosgene in the liquid phase. The choice of solvent can also influence the reaction rate and product purity.

Pressure: The reaction is typically carried out at atmospheric pressure, though slight variations may be employed depending on the specific setup and scale. google.com

Table 1: Representative Reaction Conditions for Direct Phosgenation of Alcohols

| Parameter | Condition | Rationale |

| Temperature | 0°C to 10°C | Minimizes carbonate byproduct formation. |

| Phosgene/Alcohol Ratio | 1.1:1 to 2:1 | Ensures complete alcohol conversion. |

| Solvent | Toluene, Benzene | Aids in heat dissipation and reagent solubility. |

| Pressure | Atmospheric | Standard operating condition. |

This table presents generalized conditions based on the synthesis of similar chloroformates. Specific optimization for 2-methoxypropanol may be required.

Catalytic Approaches in Phosgenation Reactions

To enhance the reaction rate and selectivity of phosgenation, various catalysts can be employed. Lewis bases are commonly used to facilitate the reaction. For instance, pyridine (B92270) can be used to catalyze the reaction and to scavenge the HCl byproduct. nih.gov Other organic bases such as triethylamine (B128534) can also be utilized.

In some processes, organic phosphorus compounds have been shown to be effective catalysts for the reaction between phenols and phosgene, which could potentially be adapted for aliphatic alcohols like 2-methoxypropanol. google.com The catalyst can influence the reaction mechanism and may allow for milder reaction conditions.

Non-Phosgene Synthetic Strategies for Chloroformate Formation

The high toxicity of phosgene gas has driven the development of safer, alternative reagents for the synthesis of chloroformates. sigmaaldrich.com These "phosgene substitutes" are typically stable, non-volatile solids or liquids that generate phosgene in situ or react through a similar mechanism.

Triphosgene (B27547): Bis(trichloromethyl) carbonate, commonly known as triphosgene, is a stable, crystalline solid that serves as a convenient and safer substitute for phosgene, particularly in laboratory and pilot-plant settings. nih.govacs.org One mole of triphosgene is equivalent to three moles of phosgene. The reaction of 2-methoxypropanol with triphosgene would typically be carried out in an inert solvent, often in the presence of a base like pyridine or triethylamine to neutralize the generated HCl. nih.gov The solid nature of triphosgene allows for easier handling and stoichiometry control compared to gaseous phosgene. acs.org

Diphosgene: Trichloromethyl chloroformate, or diphosgene, is another liquid phosgene substitute. It is less volatile than phosgene but still highly toxic. It can be used in a similar manner to triphosgene for the synthesis of chloroformates. sigmaaldrich.com

Photo-on-Demand Synthesis: A novel approach involves the in situ generation of phosgene from chloroform (B151607) (CHCl₃) and oxygen via a photochemical reaction. This method allows for the on-demand production of phosgene directly in the reaction mixture containing the alcohol, thereby avoiding the storage and transport of highly toxic phosgene. This technique has been successfully applied to the synthesis of various chloroformates from primary alkyl alcohols.

Scalability Considerations in Laboratory and Pilot-Plant Synthesis

The transition from laboratory-scale synthesis to pilot-plant and industrial production of 2-Methoxypropyl chloroformate presents several challenges, primarily related to safety, heat management, and process control.

Batch vs. Continuous Processing: Traditional industrial methods for chloroformate production have often relied on batch processes in large, cooled autoclaves. These processes can be inefficient and pose safety risks due to the large quantities of phosgene and the highly exothermic nature of the reaction.

Continuous flow chemistry offers a more modern and safer approach for scaling up phosgenation reactions. A patented method describes a continuous process where the atomized alcohol is brought into contact with a stream of gaseous phosgene in a reaction column. This technique allows for better control of the reaction temperature by utilizing the heat of reaction to create an isothermal condition, which can improve the yield and reduce byproduct formation. The small reactor volume in continuous flow systems also minimizes the amount of hazardous material present at any given time, significantly enhancing safety. vapourtec.com

The use of phosgene substitutes like triphosgene is particularly advantageous for laboratory and pilot-plant scale synthesis where dedicated phosgene handling facilities may not be available. acs.org The ease of handling solid triphosgene makes it a practical choice for producing kilogram quantities of chloroformates. acs.org

Chemical Reactivity and Mechanistic Investigations of 2 Methoxypropyl Chloroformate

Electrophilic Reactivity of the Chloroformate Moiety

The carbonyl carbon in 2-methoxypropyl chloroformate is highly electrophilic due to the inductive electron-withdrawing effects of the adjacent oxygen atom and the chlorine atom. This renders the molecule susceptible to attack by a wide range of nucleophiles. The general reactivity of chloroformates is similar to that of acyl chlorides. wikipedia.org The presence of the 2-methoxypropyl group, being a secondary alkyl group, influences the stability and reactivity of the molecule. Secondary alkyl chloroformates are known to be less thermally stable than their primary alkyl or aryl counterparts. nih.gov

The electrophilicity of the chloroformate group is central to its utility in chemical synthesis. For instance, in reactions mediated by Lewis acids like ethylaluminum sesquichloride, alkyl chloroformates can act as sources of alkyl cations for addition to alkenes. uni-oldenburg.de While primary alkyl chloroformates might lead to oligomerization of the alkene, secondary chloroformates can successfully participate in hydro-alkyl additions. uni-oldenburg.de

Nucleophilic Substitution Reactions

The primary mode of reaction for 2-methoxypropyl chloroformate is nucleophilic acyl substitution. This typically proceeds through an addition-elimination mechanism, where a nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as the leaving group.

2-Methoxypropyl chloroformate is expected to react with alcohols in the presence of a base to form mixed carbonate esters. The base, often a tertiary amine like pyridine (B92270) or triethylamine (B128534), serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion. wikipedia.orggoogle.com

The general reaction is as follows: RO(CO)Cl + R'OH + Base → RO(CO)OR' + Base·HCl

This reaction is a standard method for the synthesis of unsymmetrical carbonates. The choice of solvent and reaction temperature can influence the reaction rate and yield. Dichloromethane and other aprotic solvents are commonly employed. google.com

Table 1: Representative Conditions for Carbonate Synthesis from Chloroformates and Alcohols

| Chloroformate | Alcohol | Base | Solvent | Temperature (°C) | Product | Reference |

| Methyl chloroformate | 2,2,2-Trifluoroethanol | Pyridine | Dichloromethane | Not specified | Methyl 2,2,2-trifluoroethyl carbonate | google.com |

| General Alkyl Chloroformate | General Alcohol (R'OH) | Pyridine | Not specified | Not specified | Alkyl Carbonate | wikipedia.org |

The reaction of 2-methoxypropyl chloroformate with primary or secondary amines is a fundamental method for the synthesis of carbamates. This reaction is typically rapid and exothermic, often requiring cooling and the presence of a base to scavenge the generated HCl. wikipedia.org

The general reaction is: RO(CO)Cl + R'R''NH + Base → RO(CO)NR'R'' + Base·HCl

This reaction is widely used in the synthesis of pharmaceuticals and agrochemicals, and also for the introduction of protecting groups in peptide synthesis. For example, isobutyl chloroformate is used in peptide synthesis to activate carboxylic acids for amide bond formation. koreascience.kr

Table 2: Examples of Carbamate (B1207046) Synthesis using Chloroformates

| Chloroformate | Amine | Base | Solvent | Conditions | Product | Reference |

| Isobutyl chloroformate | Amine | N-Methylmorpholine | THF | -20°C to rt | Isobutyl carbamate | koreascience.kr |

| General Alkyl Chloroformate | General Amine (H₂NR') | Not specified | Not specified | Not specified | Carbamate | wikipedia.org |

Beyond alcohols and amines, 2-methoxypropyl chloroformate is expected to react with other heteronucleophiles. For instance, reaction with carboxylic acids in the presence of a base yields mixed anhydrides. wikipedia.org These anhydrides are often highly reactive intermediates themselves, useful in acylation reactions.

Reaction with thiols would proceed analogously to alcohols to produce thiocarbonates. The reactivity towards various nucleophiles makes chloroformates versatile intermediates in organic synthesis.

Hydrolytic Stability and Degradation Pathways

Chloroformates are susceptible to hydrolysis, a reaction that proceeds in the presence of water or moist air. The hydrolysis of 2-methoxypropyl chloroformate would yield 2-methoxypropanol, carbon dioxide, and hydrogen chloride. nih.gov

RO(CO)Cl + H₂O → ROH + CO₂ + HCl

The rate of hydrolysis is dependent on the structure of the alkyl group. Lower molecular weight alkyl chloroformates tend to hydrolyze more rapidly. nih.gov For instance, the measured hydrolysis half-lives in water for simple alkyl chloroformates like methyl, ethyl, and isopropyl chloroformate range from 1.4 to 53.2 minutes. nih.gov As a secondary alkyl chloroformate, 2-methoxypropyl chloroformate is expected to have a hydrolysis rate within this range, likely comparable to that of isopropyl chloroformate. The presence of the ether linkage may have a minor electronic effect on the hydrolysis rate.

The solvolysis of secondary alkyl chloroformates, such as isopropyl chloroformate, is generally faster than that of primary alkyl chloroformates. rug.nl This is attributed to the greater stability of the secondary carbocation that can be formed in more ionizing solvents, suggesting a potential contribution from an ionization pathway (SN1-like) in addition to the bimolecular addition-elimination mechanism, especially in polar, protic solvents. rug.nl

Thermal Decomposition Mechanisms

Alkyl chloroformates can undergo thermal decomposition to produce an alkyl chloride and carbon dioxide. wikipedia.org

RO(CO)Cl → RCl + CO₂

For secondary alkyl chloroformates like 2-methoxypropyl chloroformate, this decomposition can be more facile than for primary analogues. nih.gov The mechanism of this decomposition is often proposed to be an internal nucleophilic substitution (SNi), which proceeds with retention of stereochemical configuration. wikipedia.org In this mechanism, the chlorine atom of the chloroformate attacks the α-carbon of the alkyl group in a concerted fashion, with the expulsion of carbon dioxide through a cyclic transition state.

However, for some saturated alkyl chloroformates, decomposition in the liquid phase can also proceed via an ion-pair mechanism, which can lead to the formation of rearranged alkyl halides. Given that 2-methoxypropyl chloroformate is a secondary chloroformate, the potential for rearrangement of the intermediate carbocation-like species should be considered, although the SNi pathway is often predominant. The presence of impurities, such as metal ions from corrosion, can catalyze thermal decomposition. uni-oldenburg.de

Scientific Inquiry into 2-Methoxypropyl Chloroformate Remains an Open Field

A comprehensive review of existing scientific literature reveals a notable absence of specific research focused on the chemical reactivity and mechanistic investigations of 2-methoxypropyl chloroformate. Despite extensive studies on a wide array of analogous chloroformate esters, this particular compound has not been the subject of dedicated solvolytic kinetic studies. Consequently, detailed experimental data regarding its reaction orders, rate constants, and the influence of solvent properties on its reactivity are not available.

The study of solvolysis reactions, wherein the solvent acts as the nucleophile, is a cornerstone of physical organic chemistry for elucidating reaction mechanisms. A powerful tool in these investigations is the Grunwald-Winstein equation, which correlates the rate of solvolysis with the ionizing power and nucleophilicity of the solvent. mdpi.combeilstein-journals.org This analysis allows for the characterization of the transition state and the determination of whether the reaction proceeds through a unimolecular (SN1-like) or bimolecular (SN2-like) pathway, or a concerted or stepwise addition-elimination mechanism. mdpi.combeilstein-journals.org

For a wide range of chloroformates, from simple alkyl esters like methyl and ethyl chloroformate to more complex structures like phenyl and propargyl chloroformate, detailed kinetic data has been instrumental in mapping their reactivity profiles. researchgate.netnih.gov These studies have shown that the reaction mechanism can shift depending on the structure of the alkyl or aryl group and the nature of the solvent. researchgate.net For example, many primary and secondary alkyl chloroformates exhibit behavior consistent with a bimolecular mechanism, often an addition-elimination pathway, particularly in more nucleophilic solvents. beilstein-journals.org In contrast, substrates that can form more stable carbocationic intermediates may show a greater propensity for a unimolecular mechanism in highly ionizing, non-nucleophilic solvents. researchgate.net

However, without direct experimental investigation, any discussion of the specific reaction kinetics, the precise influence of solvent polarity and ionizing ability, or a detailed analysis of the transition state for the solvolysis of 2-methoxypropyl chloroformate would be purely speculative. The scientific community has not yet published the requisite data to construct the data tables and detailed research findings requested. Therefore, the chemical reactivity and mechanistic landscape of 2-methoxypropyl chloroformate remains an unexplored area awaiting future research.

Advanced Applications in Organic Synthesis and Chemical Transformations

Role as a Versatile Acylating Agent

Like other chloroformates, 2-methoxypropyl chloroformate is anticipated to function as a potent acylating agent. nih.gov The core reactivity of chloroformates involves the nucleophilic substitution at the carbonyl carbon, leading to the displacement of the chloride ion. This enables the introduction of the 2-methoxypropoxycarbonyl moiety onto various nucleophilic substrates, primarily alcohols and amines.

The reaction with an alcohol yields a carbonate ester, while the reaction with an amine produces a carbamate (B1207046). These reactions are typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct. The inherent reactivity makes chloroformates, including by extension 2-methoxypropyl chloroformate, fundamental building blocks in synthetic chemistry.

Table 1: General Acylation Reactions of Chloroformates

| Nucleophile | Reagent | Product Type | General Reaction |

|---|---|---|---|

| Alcohol (R'-OH) | ROC(O)Cl | Carbonate Ester | ROC(O)Cl + R'-OH → ROC(O)OR' + HCl |

| Amine (R'-NH₂) | ROC(O)Cl | Carbamate | ROC(O)Cl + R'-NH₂ → ROC(O)NHR' + HCl |

Intermediate in the Synthesis of Complex Organic Molecules

The ability of chloroformates to form stable covalent bonds with a wide range of molecules makes them valuable intermediates in the construction of more complex chemical structures, including precursors for pharmaceuticals, agrochemicals, and other biologically active compounds.

Chloroformate reagents are crucial in the synthesis of carbamates and esters that serve as key intermediates for active pharmaceutical ingredients (APIs) and agrochemicals. atul.co.in For instance, related compounds like 1-chloroethyl chloroformate are used as intermediates for APIs such as Cefpodoxime and Candesartan. atul.co.in Similarly, isobutyl chloroformate is employed in the production of various agrochemicals and dyes. nih.gov It is therefore plausible that 2-methoxypropyl chloroformate could serve a similar role as a key building block and intermediate in the synthesis of a variety of APIs. atul.co.in The introduction of the 2-methoxypropyl group could be used to modify the physicochemical properties of a molecule, potentially influencing its solubility, stability, or biological activity.

The construction of novel molecular scaffolds is a cornerstone of drug discovery. Chloroformates are instrumental in this process, enabling the linkage of different molecular fragments. An example of this utility is the use of isobutyl chloroformate in the synthesis of complex thiazole (B1198619) peptidomimetic analogues designed to interact with biological targets like P-glycoprotein. nih.gov In this context, the chloroformate acts as an activating agent to facilitate amide bond formation, a critical step in building the core scaffold. nih.gov This highlights the potential for 2-methoxypropyl chloroformate to be used in synthesizing new classes of compounds with tailored biological activities.

Utility in Peptide and Oligonucleotide Synthesis

The precise and controlled formation of amide and phosphodiester bonds is fundamental to the synthesis of peptides and oligonucleotides, respectively. Chloroformates play a significant role in these demanding synthetic processes, primarily through carboxylic acid activation and as a means to introduce protecting groups.

A widely used strategy in peptide synthesis is the activation of a carboxylic acid group of an N-protected amino acid to facilitate its coupling with the amino group of another. The mixed anhydride (B1165640) method, which often employs chloroformates like isobutyl chloroformate, is a classic and effective technique for this purpose. nih.gov

In this method, the N-protected amino acid is treated with the chloroformate in the presence of a tertiary amine base, such as N-methylmorpholine (NMM) or triethylamine (B128534) (TEA), at low temperatures. This reaction generates a highly reactive mixed carbonic anhydride intermediate. Subsequent addition of the amino-group-containing component (the N-terminus of a growing peptide chain) results in nucleophilic attack on the anhydride and the formation of the desired amide (peptide) bond. This approach is valued for its speed and for minimizing the risk of racemization at the chiral α-carbon of the amino acid. nih.gov

Table 2: Typical Reagents for Mixed Anhydride Peptide Coupling

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Chloroformate | Isobutyl chloroformate, Ethyl chloroformate | Carboxylic acid activator |

| Base | N-Methylmorpholine (NMM), Triethylamine (TEA) | Neutralizes HCl, facilitates anhydride formation |

| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM) | Anhydrous reaction medium |

Protecting groups are essential tools in multi-step organic synthesis, preventing unwanted reactions at sensitive functional groups. organic-chemistry.orgwikipedia.org Chloroformates are commonly used to introduce protecting groups for amines, where reaction with the chloroformate converts the nucleophilic amine into a significantly less reactive carbamate. organic-chemistry.org

The use of 2-methoxypropyl chloroformate would introduce a "2-methoxypropoxycarbonyl" protecting group. While literature on this specific carbamate is scarce, its properties can be inferred from the well-studied methoxypropyl (MOP) acetal (B89532) protecting group, which is used to protect alcohols. acs.orgnih.gov The MOP group is known to be stable under harsh basic conditions, a valuable attribute in orthogonal protection strategies where different protecting groups must be removed selectively. acs.orgnih.gov

The cleavage, or deprotection, of such groups is a critical step. Research on MOP acetals shows they can be effectively removed under mild acidic conditions. acs.orgnih.gov For example, complete cleavage of MOP groups has been achieved using reagents like pyridinium (B92312) p-toluenesulfonate (Pyr·TsOH) or trifluoroacetic acid (TFA). acs.orgsynarchive.com This suggests that a 2-methoxypropoxycarbonyl group could likely be cleaved under similar mild acidic conditions, allowing for the selective unmasking of the protected functional group without disturbing other acid-labile or base-labile groups in the molecule.

Table 3: Illustrative Protection & Deprotection Conditions for the MOP Acetal Group

| Process | Reagents | Solvent(s) | Temperature | Reference(s) |

|---|---|---|---|---|

| Protection | 2-Methoxypropene, Pyr·TsOH | CH₂Cl₂ | Room Temp. | synarchive.com |

| Deprotection | Pyr·TsOH | CH₂Cl₂, THF | Room Temp. | synarchive.com |

| Deprotection | 10% CD₃COOD in MeOH-d₄ | - | 50 °C | acs.orgnih.gov |

Stereoselective and Enantioselective Transformations Mediated by 2-Methoxypropyl Chloroformate

Further research and publication in the scientific community would be required to provide the necessary information to address these specific topics in detail.

Analytical Applications of 2-Methoxypropyl Chloroformate Remain Undocumented in Public Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of published research on the use of the chemical compound 2-methoxypropyl chloroformate for analytical chemistry applications and derivatization strategies. While the broader class of alkyl chloroformates is well-established for these purposes, specific data, research findings, and established protocols for 2-methoxypropyl chloroformate are not available in the public domain.

The instructions requested a detailed article on the analytical uses of 2-methoxypropyl chloroformate, structured around its role in enhancing analyte volatility and its specific applications in Gas Chromatography (GC) and Mass Spectrometry (MS). However, searches for its application in these areas, including the derivatization of polar compounds like amino acids, phenols, metabolites, and organic acids, did not yield any specific results for this particular compound.

Research is abundant for analogous compounds such as methyl chloroformate, ethyl chloroformate, and isobutyl chloroformate. nih.govnih.govnih.gov These reagents are widely used to modify analytes, making them more suitable for analysis. The general principles of this derivatization are well understood:

Enhancement of Volatility: Derivatization with chloroformates masks polar functional groups (like -OH, -NH2, -COOH) on analytes. jfda-online.com This transformation reduces the polarity and increases the volatility of the compounds, which is essential for analysis by Gas Chromatography.

Improved Chromatographic Performance: By converting polar analytes into less polar derivatives, their interaction with the GC column's stationary phase is reduced, leading to more symmetrical peak shapes and better separation from other components in a mixture. jfda-online.com

Enhanced Detectability: The addition of the chloroformate group can improve the analyte's response in a detector, and the specific fragmentation patterns of the derivatives can aid in identification and quantification using Mass Spectrometry. nih.gov

For example, studies on ethyl chloroformate and methyl chloroformate demonstrate their effectiveness in the derivatization of phenolic acids and a wide range of metabolites for GC-MS analysis. nih.govnih.govnih.gov Similarly, isobutyl chloroformate is used to derivatize amino acids and other compounds, creating stable derivatives amenable to GC-MS analysis. researchgate.net These studies often include detailed methodologies, validation data, and specific examples of improved ionization and fragmentation in MS.

Despite the extensive documentation for these related chloroformates, no scholarly articles or application notes could be found that specifically name or investigate 2-methoxypropyl chloroformate for these purposes. Therefore, creating an article with detailed research findings, data tables, and specific examples as requested is not possible while adhering to the strict focus on this sole compound. The scientific community has not, to date, published studies on its use as an analytical derivatizing agent.

Analytical Chemistry Applications and Derivatization Strategies

Applications in High-Performance Liquid Chromatography (HPLC) Detection

Derivatization in HPLC is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis. journalajacr.com This modification can serve several purposes, including increasing the molar absorptivity for UV-Vis detection, introducing a fluorescent group for fluorescence detection, or improving the volatility and thermal stability for gas chromatography. journalajacr.comthermofisher.com Chloroformates are a class of reagents known for their ability to react with nucleophilic functional groups, such as amines and phenols, to form stable carbamates. This reaction is often utilized in pre-column derivatization for HPLC analysis.

A review of the scientific literature reveals that while various chloroformate reagents, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) and ethyl chloroformate (ECF), are widely used for the derivatization of amino acids and other primary and secondary amines prior to HPLC analysis, there is a notable lack of documented applications specifically involving 2-Methoxypropyl chloroformate for this purpose. thermofisher.comnih.gov Searches of chemical databases and scientific journals did not yield specific methods or research findings where 2-Methoxypropyl chloroformate is employed as a derivatization agent to enhance HPLC detection.

Table 1: Common Chloroformate Derivatization Reagents in HPLC

| Derivatization Reagent | Target Analytes | Detection Method |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Primary and secondary amines, amino acids | Fluorescence, UV |

| Ethyl chloroformate (ECF) | Amino acids | GC-MS, LC-MS |

| Benzyl (B1604629) chloroformate | Amines | HPLC-UV |

| p-Toluenesulfonyl chloride | Amines, phenols | HPLC-UV |

This table presents commonly used chloroformate reagents for HPLC derivatization; 2-Methoxypropyl chloroformate is not prominently featured in the literature for this application.

Development of Chiral Derivatization Reagents for Enantiomeric Purity Assessment

The separation of enantiomers is a critical task in pharmaceutical analysis, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. americanpharmaceuticalreview.com One of the primary methods for determining enantiomeric purity is through chiral derivatization. This indirect approach involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) of high enantiomeric purity to form a pair of diastereomers. These diastereomers, having different physicochemical properties, can then be separated using standard achiral chromatography, such as reversed-phase HPLC. nih.govresearchgate.net

The ideal chiral derivatizing agent should react quantitatively with the analyte under mild conditions, without causing racemization, and the resulting diastereomers should be stable and exhibit sufficient separation and response for accurate quantification. nih.gov Several chloroformate-based reagents have been successfully developed and utilized as CDAs. For instance, (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) is a well-known chiral derivatizing agent for the enantiomeric separation of amino acids and chiral amines by reversed-phase HPLC with fluorescence detection. nih.gov Similarly, other chiral chloroformates have been synthesized and applied for the resolution of various enantiomeric compounds. nih.gov

Despite the utility of the chloroformate functional group in the design of chiral derivatizing agents, a thorough review of the scientific literature indicates no specific development or application of 2-Methoxypropyl chloroformate as a chiral derivatization reagent for enantiomeric purity assessment. Research in this area has predominantly focused on other structural motifs that provide the necessary chirality and chromophoric or fluorophoric properties for sensitive detection. Therefore, the potential of 2-Methoxypropyl chloroformate in this analytical application remains unexplored and undocumented in published research.

Table 2: Examples of Chiral Derivatization Reagents

| Chiral Derivatizing Agent | Analyte Functional Group | Resulting Derivative | Chromatographic Technique |

| (+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) | Amines, Amino Acids | Diastereomeric carbamates | RP-HPLC |

| Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) | Amines, Amino Acids | Diastereomeric dinitrophenylalaninamides | RP-HPLC |

| (-)-Menthyl chloroformate | Alcohols, Amines | Diastereomeric carbamates | GC, HPLC |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | Alcohols, Amines | Diastereomeric esters and amides | NMR, HPLC |

This table illustrates established chiral derivatization reagents; 2-Methoxypropyl chloroformate is not found in the literature as a reagent for this purpose.

Spectroscopic Characterization and Structural Elucidation of 2 Methoxypropyl Chloroformate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

While specific ¹H NMR data for 2-Methoxypropyl chloroformate is not documented in the searched literature, predictions can be made based on its structure. The spectrum would be expected to show a doublet for the terminal methyl group, a multiplet for the methine proton adjacent to the oxygen, a set of multiplets for the methylene (B1212753) protons, and a singlet for the methoxy (B1213986) group protons.

For comparison, spectral data for the related compound 2-Methoxyethyl chloroformate is available. chemicalbook.com Its ¹H NMR spectrum provides a reference for the types of signals expected for the methoxy and adjacent methylene groups in such a chemical environment. chemicalbook.com Another related compound, Propyl chloroformate , shows characteristic signals for the propyl chain attached to the chloroformate group. chemicalbook.com

Interactive Data Table: ¹H NMR Data for Chloroformate Derivatives

| Compound Name | Proton | Chemical Shift (ppm) | Multiplicity |

| Propyl chloroformate chemicalbook.com | CH₃ | ~0.9 | t |

| CH₂ | ~1.7 | m | |

| OCH₂ | ~4.2 | t | |

| 2-Methoxyethyl chloroformate chemicalbook.com | OCH₃ | ~3.4 | s |

| OCH₂ | ~3.7 | t | |

| COOCH₂ | ~4.4 | t |

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet. The exact chemical shifts can vary based on the solvent and spectrometer frequency.

The ¹³C NMR spectrum for 2-Methoxypropyl chloroformate would be anticipated to display four distinct signals corresponding to the four unique carbon environments: the carbonyl carbon of the chloroformate group (at the lowest field), the two carbons of the methoxypropyl group, and the methyl carbon.

Data for related compounds like Isobutyl chloroformate (also known as 2-methylpropyl chloroformate) and Propyl chloroformate are available and instructive. nih.govchemicalbook.com The carbonyl carbon typically appears significantly downfield due to the deshielding effect of the adjacent oxygen and chlorine atoms.

Interactive Data Table: ¹³C NMR Data for Chloroformate Derivatives

| Compound Name | Carbon Atom | Chemical Shift (ppm) |

| Propyl chloroformate chemicalbook.com | CH₃ | ~10 |

| CH₂ | ~22 | |

| OCH₂ | ~73 | |

| C=O | ~150 | |

| Isobutyl chloroformate nih.gov | CH₃ | ~19 |

| CH | ~28 | |

| OCH₂ | ~78 | |

| C=O | ~150 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For 2-Methoxypropyl chloroformate, the most characteristic absorption band would be from the carbonyl (C=O) stretching of the chloroformate group. This peak is typically strong and appears in the region of 1775-1800 cm⁻¹. Other significant absorptions would include C-O stretching and C-H stretching vibrations.

The IR spectra of related compounds such as 1-Chloro-2-methylpropyl chloroformate and Isobutyl chloroformate show a strong absorption band for the C=O group, confirming this characteristic feature of chloroformates. nih.govthermofisher.com For instance, the product specifications for 1-Chloro-2-methylpropyl chloroformate confirm that its infrared spectrum conforms to the expected structure. upi.eduavantorsciences.comvwr.com

Interactive Data Table: Characteristic IR Absorption Frequencies for Chloroformates

| Functional Group | Vibration Type | Approximate Frequency (cm⁻¹) | Intensity |

| C=O | Stretch | 1775 - 1800 | Strong |

| C-O | Stretch | 1100 - 1200 | Strong |

| C-Cl | Stretch | 650 - 800 | Medium-Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Chloroformates, lacking extensive conjugation, are generally expected to exhibit weak absorptions in the UV region. The primary electronic transition would likely be the n → σ* transition associated with the lone pair electrons on the oxygen and chlorine atoms, and the n → π* transition of the carbonyl group. These transitions typically occur at wavelengths below the cutoff for common solvents. Without significant chromophores in the structure of 2-Methoxypropyl chloroformate, strong absorption in the 200-800 nm range is not expected. The main utility of UV-Vis spectroscopy in this context is to confirm the absence of chromophoric impurities.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For 2-Methoxypropyl chloroformate, the molecular ion peak would be expected, although it may be weak due to the lability of the chloroformate group.

Key fragmentation pathways would likely involve the loss of a chlorine atom, the cleavage of the C-O bond, and fragmentation of the methoxypropyl side chain. Analysis of the mass spectra of derivatives, such as those of anabasine (B190304) derivatized with isobutyl chloroformate, reveals characteristic fragmentation patterns where the chloroformate moiety is cleaved. researchgate.netresearchgate.net The mass spectrum of the related 2-Methoxyethyl chloroformate is available and shows fragmentation consistent with these predictions. chemicalbook.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state by mapping the electron density of a single crystal. nist.gov This technique can precisely determine bond lengths, bond angles, and stereochemistry.

There is no published X-ray crystallographic data for 2-Methoxypropyl chloroformate or its simple alkyl chloroformate relatives, as these compounds are typically liquids at room temperature and difficult to crystallize. X-ray crystallography studies are more commonly performed on more complex derivatives or molecules where chloroformates are used as reagents to introduce a specific functional group, leading to stable, crystalline solids. doi.orgsmolecule.com

Computational and Theoretical Investigations of 2 Methoxypropyl Chloroformate

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are fundamental in elucidating the electronic structure of 2-methoxypropyl chloroformate, which in turn governs its reactivity. These studies can predict various molecular properties such as charge distribution, molecular orbital energies, and the stability of different conformations.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. numberanalytics.commdpi.com For 2-methoxypropyl chloroformate, DFT calculations would be employed to determine its ground-state geometry, vibrational frequencies, and electronic structure. DFT can elucidate the distribution of electron density, identifying electrophilic and nucleophilic sites, which is crucial for predicting reactivity. rsc.org For instance, the carbonyl carbon in the chloroformate group is expected to be highly electrophilic, a key factor in its chemical behavior.

DFT calculations can also be used to explore reaction pathways, such as hydrolysis or reactions with nucleophiles. By calculating the energies of reactants, products, and transition states, a detailed potential energy surface can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. core.ac.uk Studies on related chloroformates have successfully used DFT to rationalize reaction mechanisms and regioselectivity. lookchem.com For example, DFT calculations on similar systems have helped to understand the competition between different reaction mechanisms, such as bimolecular addition-elimination versus unimolecular ionization pathways. researchgate.net

The choice of functional and basis set is critical in DFT calculations to ensure the accuracy of the results. mdpi.com A comparison of results from different functionals can provide a more robust understanding of the electronic structure. aps.org

Table 1: Illustrative DFT-Calculated Properties for a Chloroformate Moiety (Note: This table is illustrative and based on typical values for similar compounds, as specific data for 2-methoxypropyl chloroformate is not available in the provided sources.)

| Property | Typical Calculated Value | Significance |

|---|---|---|

| Mulliken Charge on Carbonyl Carbon | +0.6 to +0.8 | Indicates a strong electrophilic center |

| HOMO-LUMO Gap | 4-6 eV | Relates to chemical reactivity and electronic transitions |

| C-Cl Bond Length | 1.75 - 1.80 Å | Influences the leaving group ability of chloride |

| C=O Bond Length | 1.18 - 1.22 Å | Reflects the strength of the carbonyl bond |

Beyond DFT, other quantum chemical methods offer varying levels of theory and computational expense. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. nih.govlibretexts.org These methods can provide highly accurate results, especially for electron correlation effects, but are computationally demanding and often reserved for smaller systems or for benchmarking results from less expensive methods. libretexts.orguol.de For 2-methoxypropyl chloroformate, high-level ab initio calculations could be used to obtain very precise values for properties like ionization potential and electron affinity.

Semi-empirical methods, such as AM1, PM7, and CNDO/2, simplify the calculations by using parameters derived from experimental data. numberanalytics.comwikipedia.org These methods are much faster than ab initio or DFT calculations, making them suitable for screening large numbers of molecules or for studying very large systems. numberanalytics.comscribd.com However, their accuracy is dependent on the quality of the parameterization for the specific types of molecules being studied. wikipedia.org For instance, CNDO/2 studies have been applied to investigate the conformation and reactivity of methyl chloroformate, a related compound. mdpi.comnih.gov Such methods could be used for a preliminary conformational analysis of 2-methoxypropyl chloroformate before employing more rigorous techniques.

Table 2: Comparison of Quantum Chemical Methods (Note: This table provides a general comparison of methods and their applicability.)

| Method | General Accuracy | Computational Cost | Primary Application for 2-Methoxypropyl Chloroformate |

|---|---|---|---|

| Semi-Empirical (e.g., AM1, PM7) | Low to Moderate | Very Low | Rapid conformational screening, qualitative insights numberanalytics.com |

| Hartree-Fock (HF) | Moderate | Moderate | Initial geometry optimization, reference for correlation methods libretexts.org |

| Density Functional Theory (DFT) | High | Moderate to High | Electronic structure, reaction mechanisms, spectroscopic properties mdpi.com |

| Møller-Plesset (e.g., MP2) | High | High | Accurate treatment of electron correlation, intermolecular interactions |

| Coupled Cluster (e.g., CCSD(T)) | Very High | Very High | Benchmarking energies and properties uol.de |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While quantum mechanics is essential for describing electronic structure, molecular mechanics (MM) and molecular dynamics (MD) are powerful tools for studying the conformational dynamics and intermolecular interactions of larger systems over longer timescales.

The flexible side chain of 2-methoxypropyl chloroformate allows for a variety of conformations, which can significantly influence its physical properties and reactivity. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Molecular mechanics (MM) methods, which use classical force fields to describe the potential energy of a system, are well-suited for this purpose. mdpi.com By systematically rotating the rotatable bonds in 2-methoxypropyl chloroformate and calculating the potential energy at each step, a detailed potential energy surface can be generated. From this surface, the low-energy conformers (local and global minima) and the transition states connecting them can be identified.

For example, studies on similar molecules have shown that the relative orientation of the alkyl group and the chloroformate moiety can have a significant impact on stability. nih.govrsc.org For 2-methoxypropyl chloroformate, key dihedral angles to consider would be around the C-O and C-C bonds of the 2-methoxypropyl group. The results of such an analysis would provide insights into the most populated conformations in the gas phase or in solution.

The behavior of 2-methoxypropyl chloroformate in a condensed phase is heavily influenced by its interactions with surrounding molecules, particularly solvent molecules. Molecular dynamics (MD) simulations can model these interactions explicitly. kobv.dersc.org In an MD simulation, the trajectories of all atoms in the system are calculated over time by solving Newton's equations of motion, providing a dynamic picture of the system at the atomic level.

MD simulations can be used to study how solvent molecules arrange themselves around a solute molecule, a phenomenon known as solvation. This is particularly important for understanding reaction mechanisms in solution. For instance, studies on the solvolysis of other chloroformates have shown that the reaction mechanism can be highly dependent on the solvent's nucleophilicity and ionizing power. mdpi.comnih.govmdpi.com An MD simulation of 2-methoxypropyl chloroformate in a solvent like water or ethanol (B145695) could reveal the structure of the solvation shell and identify key intermolecular interactions, such as hydrogen bonds, that might stabilize the ground state or a transition state.

Theoretical Modeling of Reaction Mechanisms and Transition States

A central goal of computational chemistry is to elucidate the detailed mechanisms of chemical reactions. For 2-methoxypropyl chloroformate, a key reaction is its solvolysis, which can proceed through different pathways. Theoretical modeling can be used to map out the potential energy surfaces for these competing mechanisms and identify the lowest-energy pathway.

For example, the solvolysis of chloroformates can occur via a bimolecular addition-elimination mechanism, where a solvent molecule attacks the carbonyl carbon, or a unimolecular S_N1-type mechanism, involving the ionization of the C-Cl bond. researchgate.net The preferred mechanism often depends on the structure of the chloroformate and the properties of the solvent. mdpi.commdpi.com

To model these reactions, one would first locate the structures of the transition states for each proposed step using methods like DFT. core.ac.uk The transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the molecule as it transforms from reactant to product. nist.gov Once the transition state is found, its energy can be used to calculate the activation barrier for the reaction. Comparing the activation barriers for different pathways allows for a prediction of the dominant reaction mechanism. For complex reactions, it may be necessary to use more advanced techniques like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, especially when the reaction occurs in a complex environment like an enzyme active site. nih.gov

Prediction of Spectroscopic Parameters and Vibrational Frequencies

The theoretical prediction of spectroscopic parameters for molecules like 2-Methoxypropyl chloroformate provides invaluable insight into their structural and electronic properties, often complementing or guiding experimental work. While specific published computational studies exclusively focused on 2-Methoxypropyl chloroformate are not extensively available, its spectroscopic characteristics can be reliably predicted using well-established quantum mechanical methods. researchgate.net

Density Functional Theory (DFT) stands as a principal method for these predictions due to its favorable balance of computational cost and accuracy. mdpi.com The process typically involves an initial geometry optimization of the molecule's ground state. Following this, harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. A common and robust combination of methods for such calculations on organic molecules includes the B3LYP functional with a Pople-style basis set like 6-311++G(d,p). derpharmachemica.com

These computational models yield a set of vibrational modes, each with a corresponding frequency and intensity. These modes can be assigned to specific molecular motions, such as stretching, bending, and rocking of functional groups. For 2-Methoxypropyl chloroformate, key vibrational modes of interest would include the characteristic carbonyl (C=O) stretch of the chloroformate group, C-O (ester and ether) stretches, the C-Cl stretch, and various C-H vibrations of the methoxy (B1213986) and propyl groups. derpharmachemica.com

It is a standard practice to apply a scaling factor to the computationally derived frequencies. This correction accounts for the method's inherent approximations and the neglect of anharmonicity, leading to a better correlation between theoretical and experimental spectra. mdpi.com The resulting predicted spectrum serves as a powerful tool for identifying the compound and analyzing its conformational properties.

Beyond vibrational spectroscopy, computational methods can also predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, providing a complete, theoretically-derived spectroscopic profile. arxiv.org

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of 2-Methoxypropyl Chloroformate This table presents theoretically predicted vibrational frequencies based on typical values for similar functional groups calculated using DFT methods. Actual experimental values may vary.

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1780 - 1815 |

| Chloroformate (O-C=O) | Asymmetric Stretching | 1150 - 1250 |

| Ether (C-O-C) | Asymmetric Stretching | 1080 - 1150 |

| Alkyl C-H | Symmetric/Asymmetric Stretching | 2850 - 3000 |

| Carbon-Chlorine (C-Cl) | Stretching | 650 - 750 |

Chemoinformatics and Computational Design of Novel Derivatives

Chemoinformatics provides a powerful framework for the computational design and evaluation of novel molecules by combining chemical information with data analysis and machine learning techniques. mdpi.com For a reactive compound like 2-Methoxypropyl chloroformate, which is primarily a building block or intermediate, chemoinformatics can be employed to rationally design novel derivatives with tailored properties for specific applications, such as in materials science, agrochemicals, or pharmaceuticals. frontiersin.org

The computational design process for new derivatives of 2-Methoxypropyl chloroformate would typically follow a structured workflow:

Objective Definition and Scaffold Selection : The primary goal is established, for instance, to create a new series of carbamates with potential biological activity. rsc.org The 2-methoxypropyl moiety is retained as the core scaffold, and the reactive chloroformate group is the site for modification.

Virtual Library Generation : A virtual library of derivatives is created in silico by reacting 2-Methoxypropyl chloroformate with a diverse set of nucleophiles. For example, reacting it with various primary and secondary amines would generate a library of novel carbamates, while reactions with alcohols would yield carbonates. This process can generate thousands of candidate structures computationally.

Descriptor Calculation and Property Prediction : For each molecule in the virtual library, a wide range of molecular descriptors are calculated. These descriptors quantify various physicochemical properties, including molecular weight, lipophilicity (LogP), polar surface area (PSA), number of hydrogen bond donors/acceptors, and electronic properties. nih.gov Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models can be developed or applied to predict more complex properties, such as solubility, metabolic stability, or potential bioactivity. mdpi.com

Screening and Prioritization : The virtual library is filtered based on the desired property profile. For drug design, filters like Lipinski's Rule of Five might be used to select for compounds with good oral bioavailability prospects. nih.gov For materials science, properties like predicted thermal stability or reactivity could be the filtering criteria.

Molecular Modeling and Docking : For derivatives intended as biologically active agents, molecular docking simulations can be performed. This involves computationally placing the designed molecules into the binding site of a specific protein target to predict their binding affinity and orientation, helping to prioritize the most promising candidates for synthesis and experimental testing. rsc.orgnih.gov

This chemoinformatic approach enables the exploration of a vast chemical space in a time- and cost-effective manner, significantly accelerating the discovery and development of novel chemical entities derived from the 2-Methoxypropyl chloroformate scaffold.

Table 2: Illustrative Chemoinformatic Properties for Hypothetical Derivatives of 2-Methoxypropyl Chloroformate This table shows examples of computationally predicted properties for novel derivatives designed from the parent compound.

| Derivative Name | Structure | Molecular Formula | Predicted LogP | Predicted Polar Surface Area (Ų) | Application Space |

| 2-Methoxypropyl piperidine-1-carboxylate | C₁₀H₁₉NO₃ | 1.85 | 35.5 | Drug Discovery | |

| Di(2-methoxypropyl) carbonate | C₈H₁₆O₅ | 0.90 | 55.4 | Polymer Chemistry | |

| S-Ethyl (2-methoxypropyl) carbonothioate | C₇H₁₄O₃S | 1.95 | 44.8 | Agrochemicals |

Emerging Research Avenues and Future Outlook

Sustainable and Green Synthetic Methodologies for Chloroformates

The traditional synthesis of chloroformates involves the reaction of an alcohol with phosgene (B1210022), a highly toxic and hazardous gas. d-nb.inforesearchgate.net Green chemistry principles are driving research into safer and more sustainable alternatives.

Phosgene-Free Routes: A major focus is the replacement of phosgene. Triphosgene (B27547), a solid and therefore safer-to-handle alternative, can be used in its place. Other approaches include the development of catalytic processes that avoid phosgene entirely, such as certain electrochemical methods. sc.edu For instance, the Asahi Kasei process for producing polycarbonate, while for a different end-product, demonstrates a non-phosgene route that eliminates hazardous reagents. mlsu.ac.in

Continuous Flow and Microreactor Technology: The use of microreactors is a significant advancement for handling hazardous reagents like phosgene. Continuous flow processes can improve safety, increase reaction efficiency, and minimize waste compared to traditional batch methods. These systems offer precise control over reaction parameters, which is crucial for managing the exothermic nature of phosgenation.

Waste Reduction: Greener methods aim to reduce byproducts. For example, in traditional synthesis, the hydrochloric acid byproduct must be neutralized, often with an amine base, which then creates a salt waste product. google.com Catalytic processes and solvent-free systems are being explored to improve atom economy and minimize waste streams. sc.edumarketresearchintellect.com

These sustainable methodologies, currently being optimized for commodity chloroformates like ethyl and isobutyl chloroformate, are directly applicable to the synthesis of 2-Methoxypropyl chloroformate from 2-methoxypropanol, paving the way for its environmentally benign production. marketresearchintellect.com

Expanding the Scope of Reactivity in Novel Transformations

As a reactive acylating agent, 2-Methoxypropyl chloroformate holds potential for use in a variety of novel chemical transformations beyond its traditional role in forming carbamates and carbonates.

C-C Bond Formation: Recent breakthroughs have shown that chloroformates can participate in advanced carbon-carbon bond-forming reactions. A method utilizing nickel and photoredox catalysis facilitates the direct cross-coupling between unactivated C(sp³)–H bonds in alkanes and chloroformates to form esters. nih.gov This powerful strategy allows for the functionalization of simple hydrocarbon feedstocks.

Reductive Carbonylation: Nickel-catalyzed three-component reductive carbonylation reactions have been developed using ethyl chloroformate as a safe and readily available source of carbon monoxide (CO). nih.govnih.gov This allows for the synthesis of a wide range of ketones from alkyl and aryl halides, avoiding the need to handle toxic CO gas or metal carbonyl reagents. nih.govnih.gov

N-Dealkylation of Amines: Chloroformates are well-established reagents for the N-dealkylation of tertiary amines, a crucial transformation in synthesizing drug metabolites and other fine chemicals. researchgate.netmdpi.com The reaction proceeds through the formation of a carbamate (B1207046) intermediate, which is then cleaved to yield the secondary amine. The choice of chloroformate can influence the selectivity and efficiency of this process. mdpi.com

Synthesis of Nitrilium Salts: In the presence of a strong Lewis acid like antimony(V) chloride, nitriles react with alkyl chloroformates to generate N-alkylnitrilium salts in high yields. thieme-connect.com These salts are versatile intermediates for further synthetic manipulations.

The unique 2-methoxypropyl group could impart specific properties, such as altered solubility or reactivity, in these transformations, opening up new synthetic possibilities.

Development of Highly Selective Catalytic Systems for Chloroformate Reactions

Catalysis is key to unlocking the full potential of chloroformates, enabling reactions that are otherwise difficult or unselective. The development of catalytic systems tailored for reagents like 2-Methoxypropyl chloroformate is a critical area of research.

Lewis Base Catalysis: Formamides and cyclopropenones have been identified as highly effective Lewis base catalysts that can activate alcohols with chloroformates (specifically phenyl chloroformate) for nucleophilic substitution. d-nb.inforesearchgate.net This system shifts the chemoselectivity away from the expected carbonate formation to produce haloalkanes, effectively using the chloroformate as a phosgene substitute for chlorination. d-nb.inforesearchgate.net

Nickel and Photoredox Dual Catalysis: As mentioned, the combination of a nickel catalyst and an iridium-based photoredox catalyst enables the challenging C(sp³)–H functionalization with chloroformates. nih.gov The catalytic cycle is thought to involve the oxidative addition of the chloroformate to a Ni(0) species, followed by a series of steps mediated by the photoredox catalyst to achieve the C-C coupling. nih.gov

Nickel-Catalyzed Carbonylation: The synthesis of ketones from alkyl halides and ethyl chloroformate is efficiently catalyzed by nickel complexes. nih.govnih.gov Mechanistic studies, including DFT calculations, are helping to unravel the complex reaction pathway and optimize the catalyst system for broader substrate scope and functional group tolerance. nih.gov

Future research will likely focus on designing catalysts that can leverage the electronic and steric properties of the 2-methoxypropyl group to achieve unique selectivity in asymmetric synthesis or complex molecule construction.

Advanced Analytical Techniques for Trace Analysis and Derivatization

Chloroformates are valuable reagents for chemical derivatization, a process that modifies an analyte to make it more suitable for analysis, typically by gas chromatography (GC) coupled with mass spectrometry (GC-MS).

The primary use of chloroformates in this context is for the analysis of compounds containing primary and secondary amine groups, as well as phenols and alcohols. researchgate.netnih.gov The reaction, often a Schotten-Baumann reaction, converts the analyte into a more volatile and thermally stable carbamate derivative with excellent chromatographic properties. researchgate.net

| Derivatizing Agent | Analyte Class | Key Advantages |

| Isobutyl Chloroformate (IBCF) | Amines, Amino Acids | Good reactivity, forms stable derivatives, widely used in food analysis. nih.gov |

| Ethyl Chloroformate (ECF) | Amines, Pharmaceuticals | Versatile, well-studied, effective for various analytes. marketresearchintellect.comresearchgate.net |

| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Primary/Secondary/Tertiary Amines | Reacts with a broad range of amines, produces strongly UV-active derivatives for HPLC. researchgate.net |

| 2-Methoxypropyl chloroformate | (Potential) Amines, Alcohols, Phenols | Could offer unique retention times and mass fragmentation patterns for multiplexed analysis. |

2-Methoxypropyl chloroformate could serve as a novel derivatizing agent. Its distinct molecular weight and fragmentation pattern in a mass spectrometer would provide a unique mass shift, which is advantageous for avoiding spectral interferences and for use in stable isotope labeling studies. jfda-online.com The development of analytical methods utilizing 2-Methoxypropyl chloroformate could expand the toolkit available for trace-level detection of bioactive amines, environmental contaminants, and pharmaceutical metabolites. researchgate.netjfda-online.com

Computational Chemistry in Guiding Experimental Design and Discovery

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of reactive molecules like chloroformates.

Mechanistic Elucidation: DFT calculations have been instrumental in clarifying the mechanisms of chloroformate reactions. For example, studies on the solvolysis of chloroformates have used computational models to distinguish between SN1, SN2, and third-order (SN3) pathways, depending on the substrate and solvent. nih.govmdpi.com Such calculations can map out entire reaction energy profiles, identifying transition states and intermediates.

Predicting Reactivity: The reactivity of a molecule can be predicted by calculating its electronic properties. The HOMO-LUMO energy gap, for instance, is an indicator of chemical reactivity. doi.org DFT studies on phosgene derivatives and chloroformates have used this principle to assess their reactivity and potential as chemical agents or synthetic intermediates. doi.orgresearchgate.net

For 2-Methoxypropyl chloroformate, computational studies could predict its conformational preferences, its reactivity in various transformations, and how its unique structural features might be exploited in the design of new, highly selective catalytic processes.

Q & A

Q. Purity Assessment :

- Gas Chromatography (GC) : Quantify residual alcohol or phosgene derivatives (detection limit: ≤0.1%) .

- NMR Spectroscopy : Confirm absence of hydrolyzed byproducts (e.g., 2-methoxypropyl carbonate) .

How is 2-Methoxypropyl chloroformate applied in derivatization protocols for trace analyte detection?

Basic Research Question

This compound is widely used to derivatize amines, phenols, and carboxylic acids for enhanced chromatographic detection:

- Amino Acid Analysis : React with amino acids in urine/plasma at pH 9.0–10.0 (1:5 molar ratio, 60°C, 10 min), followed by LC-QTOF-MS/MS quantification .

- Phenolic Compounds : Combine with air-assisted liquid-liquid microextraction (AALLME) for GC-NPD analysis (detection limit: 0.1 ng/mL) .

Optimization Tip : Adjust reaction time and pH to minimize hydrolysis .

What solvent systems and mechanistic models explain the solvolysis kinetics of 2-Methoxypropyl chloroformate?

Advanced Research Question

Solvolysis mechanisms depend on solvent ionizing power (YCl) and nucleophilicity (NT):

Q. Methodology :

- Apply the Grunwald-Winstein equation to correlate rate constants (k) with YCl and NT.

- Compare with propyl/3-chloropropyl chloroformate data to assess substituent effects .

How can conflicting acute toxicity data (e.g., LC50 values) for chloroformates be resolved?

Advanced Research Question

Discrepancies in LC50 values (e.g., 13 ppm vs. 33.9 ppm for propyl/2-ethylhexyl derivatives) arise from:

Q. Resolution Strategies :

- Meta-Analysis : Pool data across studies using Bayesian hierarchical models .

- Mechanistic Toxicology : Link LC50 variability to hydrolysis rates (higher hydrolysis → lower toxicity) .

What safety protocols are critical when handling 2-Methoxypropyl chloroformate?

Basic Research Question

- PPE : Nitrile gloves, chemical goggles, and respirators with acid gas cartridges .

- First Aid : Immediate decontamination with 5% NaHCO3 for skin contact; artificial respiration if inhaled .

- Storage : Anhydrous conditions (<1% humidity) at –20°C to prevent hydrolysis .

Note : This compound is a lachrymator ; use fume hoods with >0.5 m/s airflow .

Which advanced analytical techniques optimize quantification of 2-Methoxypropyl chloroformate derivatives?

Advanced Research Question

- LC-(ESI)-QTOF-MS/MS : Achieve 0.01 ng/mL sensitivity for amino acid derivatives using MRM transitions .

- GC-NPD : Detect phenolic derivatives with 90–95% recovery via AALLME preconcentration .

- EI-GC-MS : Confirm structural integrity using fragmentation patterns (e.g., m/z 91 for benzyl derivatives) .

Validation : Spike-and-recovery experiments (n=5) with ≤15% RSD .

How does the methoxy group in 2-Methoxypropyl chloroformate alter reaction kinetics compared to propyl derivatives?

Advanced Research Question

The methoxy group:

Q. Experimental Design :

- Compare Arrhenius plots (ln k vs. 1/T) of 2-Methoxypropyl and propyl chloroformate in 50% ethanol/water .

What variables most impact reproducibility in solvolysis rate studies?

Advanced Research Question

Key factors include:

- Solvent Purity : Even 0.1% water in acetone accelerates hydrolysis .

- Temperature Control : ±0.1°C precision required for reliable k values .

- Analytical Calibration : Daily calibration of GC-MS detectors to maintain <5% signal drift .

Troubleshooting : Use deuterated solvents for NMR kinetic studies to avoid proton exchange artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.